Product packaging for 8R,11S-DiHODE(Cat. No.:)

8R,11S-DiHODE

货号: B3026092
分子量: 312.4 g/mol
InChI 键: PIQZTMSSBGKFNU-UZDJSAAESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Overview of Oxygenated Fatty Acids in Biological Systems

Oxygenated fatty acids, also known as oxylipins, are a diverse class of molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). In biological systems, these molecules are not merely byproducts of metabolism but are active participants in cell signaling and homeostasis. wikipedia.org The process of fatty acid oxygenation can occur through enzymatic pathways, involving enzymes like lipoxygenases (LOX) and cytochrome P450s, or via non-enzymatic auto-oxidation. nih.gov

These oxygenated derivatives of saturated or unsaturated fatty acids can contain one or more hydroxyl groups along their carbon chain. avantiresearch.com Their functions are widespread and critical, ranging from involvement in inflammatory responses and immune modulation to regulating developmental processes in various organisms. wikipedia.orgnih.gov For instance, in plants, oxylipins are integral to defense mechanisms against pathogens. nih.gov In animals, they are involved in processes such as inflammation, blood clotting, and smooth muscle contraction. The specific structure and stereochemistry of an oxylipin determine its biological activity and the signaling pathways it influences.

The oxidation of fatty acids is a fundamental biological process. While β-oxidation is the primary pathway for energy production from fatty acids, other oxidative routes like ω-oxidation serve alternative and equally important functions, especially when β-oxidation is compromised. nih.govjst.go.jp This metabolic plasticity underscores the importance of fatty acid oxidation in maintaining cellular and organismal health.

Classification and Nomenclature of Dihydroxyoctadecadienoic Acids (DiHODEs)

Dihydroxyoctadecadienoic acids (DiHODEs) are a subclass of oxylipins derived from the 18-carbon polyunsaturated fatty acid, linoleic acid. They are characterized by the presence of two hydroxyl groups on the octadecadienoic acid backbone. The nomenclature of DiHODEs is specific, indicating the position and stereochemistry of the hydroxyl groups, as well as the configuration of the double bonds.

For example, in 8R,11S-DiHODE , the "8R,11S" denotes the specific stereochemical configuration of the hydroxyl groups at the 8th and 11th carbon positions. The "DiHODE" part of the name signifies that it is a dihydroxy derivative of octadecadienoic acid. The systematic name for this compound is (8R,9Z,11S,12Z)-8,11-dihydroxyoctadeca-9,12-dienoic acid. ebi.ac.uk

The LIPID MAPS (LIPID Metabolites and Pathways Strategy) consortium provides a standardized classification system for lipids, including oxylipins. Within this system, DiHODEs are categorized under the main class of Fatty Acyls [FA] and the subclass of Octadecanoids [FA02]. lipidmaps.orglipidmaps.org This systematic classification is crucial for organizing the vast number of identified lipid species and for understanding their metabolic relationships.

Below is an interactive data table detailing the classification of this compound and related compounds.

Compound Name Systematic Name LIPID MAPS Category Formula Exact Mass
This compound8R,11S-dihydroxy-9Z,12Z-octadecadienoic acidOctadecanoids [FA02]C18H32O4312.230061
5S,8R-DiHODE(5S,8R,9Z,12Z)-5,8-dihydroxyoctadeca-9,12-dienoic acidOctadecanoids [FA02]C18H32O4312.450
8R-HODE8R-hydroxy-9Z,12Z-octadecadienoic acidOctadecanoids [FA02]C18H32O3296.23514
10R-HODE10R-hydroxy-8E,12Z-octadecadienoic acidOctadecanoids [FA02]C18H32O3296.24

Historical Context of this compound Discovery and Initial Characterization

The discovery of this compound is rooted in the study of fungal metabolism. This oxylipin has been identified as a product of linoleic acid oxidation in several species of fungi, including Aspergillus and Agaricus bisporus (the common button mushroom). lipidmaps.orgdiva-portal.org Initial research focused on elucidating the enzymatic pathways responsible for its formation.

It was found that this compound is formed through the isomerization of an 8R-hydroperoxyoctadecadienoic acid (8R-HpODE) intermediate. lipidmaps.org This transformation is catalyzed by specific enzymes with diol synthase activity. For instance, in Aspergillus clavatus, the formation of this compound occurs alongside the production of 5S,8R-DiHODE. researchgate.net

More recently, a novel 8R,11S-linoleate diol synthase (8R,11S-LDS) was identified and characterized from Penicillium chrysogenum. researchgate.net The discovery of this enzyme provided significant insight into the specific biosynthesis of this compound. Researchers cloned and expressed the gene responsible for its production, allowing for the purification and characterization of the enzyme. researchgate.net These studies confirmed that the enzyme exhibits high catalytic efficiency towards linoleic acid, solidifying its role as a dedicated 8R,11S-LDS. researchgate.net It has been suggested that this compound may act as a signaling molecule, potentially regulating the sexual and asexual life cycles in this fungus. researchgate.net

The initial characterization of this compound involved the use of analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to determine its structure and stereochemistry with high precision. diva-portal.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O4 B3026092 8R,11S-DiHODE

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(8R,9Z,11S,12Z)-8,11-dihydroxyoctadeca-9,12-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-8-11-16(19)14-15-17(20)12-9-6-7-10-13-18(21)22/h8,11,14-17,19-20H,2-7,9-10,12-13H2,1H3,(H,21,22)/b11-8-,15-14-/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQZTMSSBGKFNU-UZDJSAAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C=CC(CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\[C@@H](/C=C\[C@@H](CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymology of 8r,11s Dihode

Enzymatic Mechanisms and Catalytic Pathways

The enzymatic transformation of linoleic acid into 8R,11S-DiHODE involves a series of precisely controlled steps, including dioxygenation and hydroperoxide isomerization, carried out by specific LDS enzymes.

Fatty Acid Diol Synthases (LDS) are central to the production of dihydroxy fatty acids like this compound nih.govresearchgate.netscience.govnih.gov. These enzymes are often fusion proteins, typically comprising an N-terminal fatty acid-heme peroxidase (dioxygenase, DOX) domain and a C-terminal cytochrome P450-heme thiolate (hydroperoxide isomerase) domain nih.govresearchgate.netresearchgate.net. The DOX domain initiates the process by oxygenating the fatty acid substrate, while the hydroperoxide isomerase domain catalyzes the subsequent rearrangement of the hydroperoxide intermediate to form the diol nih.govresearchgate.netresearchgate.net. For instance, a novel 8R,11S-LDS isolated from Penicillium chrysogenum was shown to convert linoleic acid into this compound as its main product, demonstrating the direct role of specific LDS enzymes in its biosynthesis nih.govscience.govresearchgate.net.

Specific enzymes, referred to as 8R,11S-Linoleate Diol Synthases (8R,11S-LDS), are responsible for the regioselective and stereoselective synthesis of this compound. Research has shown that these enzymes exhibit a preference for linoleic acid as a substrate, displaying the highest catalytic efficiency towards it compared to other unsaturated fatty acids tested nih.govscience.govresearchgate.net. This specificity ensures the precise formation of the 8R,11S isomer. For example, the 8R,11S-LDS from P. chrysogenum primarily produces this compound from linoleic acid, with minimal by-products nih.gov.

LDS enzymes are bifunctional, possessing both dioxygenase (DOX) and hydroperoxide isomerase activities researchgate.netdiva-portal.orgrhea-db.org. The DOX activity involves the initial insertion of molecular oxygen into the unsaturated fatty acid, typically linoleic acid, forming a hydroperoxide intermediate nih.govnih.govresearchgate.netresearchgate.netdiva-portal.orgnih.gov. This intermediate, often an 8R-hydroperoxylinoleic acid (8R-HPODE), is then acted upon by the hydroperoxide isomerase activity of the same enzyme complex nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. This second step involves the rearrangement of the hydroperoxide, leading to the formation of the dihydroxy fatty acid, this compound nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. Some LDS enzymes, like those from Aspergillus species, are described as fusion proteins where the N-terminal domain contains the DOX activity and the C-terminal domain contains the hydroperoxide isomerase activity nih.govresearchgate.netresearchgate.net.

The synthesis of this compound is characterized by a specific stereochemical course, involving distinct mechanisms for the initial oxygenation and subsequent isomerization steps.

The initial oxygenation step in the formation of this compound involves the abstraction of a hydrogen atom from the C-8 position of linoleic acid. This abstraction is stereospecific, occurring at the pro-S hydrogen researchgate.netnih.govdiva-portal.orgnih.govnih.govdb-thueringen.denih.gov. Following hydrogen abstraction, molecular oxygen is inserted in an antarafacial manner relative to the abstracted hydrogen researchgate.netdiva-portal.orgnih.govnih.govnih.gov. This process leads to the formation of the (8R)-hydroperoxylinoleic acid (8R-HPODE) intermediate nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. Studies using stereospecifically deuterated linoleic acids have confirmed this antarafacial addition of oxygen at C-8 nih.govnih.gov.

The conversion of the 8R-HPODE intermediate to this compound involves a second oxygenation event, which occurs at the C-11 position. This step is characterized by suprafacial oxygenation researchgate.netdiva-portal.orgnih.govnih.govresearchgate.net. Specifically, the hydroperoxide isomerase activity abstracts a pro-S hydrogen at C-11 of the 8R-HPODE, followed by the suprafacial insertion of oxygen. This stereospecific process results in the formation of the 8R,11S-dihydroxy product researchgate.netdiva-portal.orgnih.govnih.govresearchgate.net. Experiments with stereospecifically labeled substrates have demonstrated that the deuterium (B1214612) label at C-11 is lost during the formation of this compound, consistent with a suprafacial oxygenation mechanism at this position nih.govnih.gov.

Table 1: Key Enzymes and Their Activities in this compound Biosynthesis

Enzyme Class/Specific EnzymePrimary ActivitySubstrate PreferenceKey Products FormedReferences
Fatty Acid Diol Synthase (LDS)Dioxygenation and Hydroperoxide IsomerizationLinoleic AcidThis compound, 5,8-DiHODE, 7,8-DiHODE, 8R-HPODE (intermediate) nih.govresearchgate.netscience.govnih.govresearchgate.netresearchgate.netdiva-portal.orgrhea-db.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net
8R,11S-Linoleate Diol Synthase (8R,11S-LDS)Specific synthesis of this compoundLinoleic AcidThis compound nih.govscience.govresearchgate.net
Dioxygenase (DOX) DomainInitial oxygenation of fatty acidsLinoleic Acid8R-HPODE, 10R-HPODE, etc. nih.govnih.govresearchgate.netresearchgate.netdiva-portal.org
Hydroperoxide Isomerase DomainIsomerization of hydroperoxides to diols/epoxidesHydroperoxy fatty acidsThis compound, 5,8-DiHODE, 7,8-DiHODE nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.net

Table 2: Stereochemical Aspects of this compound Formation

Reaction StepHydrogen Abstraction PositionHydrogen Abstraction StereochemistryOxygen Insertion MechanismResulting Intermediate/ProductReferences
Initial DioxygenationC-8pro-SAntarafacial(8R)-HPODE researchgate.netdiva-portal.orgnih.govnih.govnih.gov
Hydroperoxide IsomerizationC-11pro-SSuprafacialThis compound researchgate.netdiva-portal.orgnih.govnih.govresearchgate.net

Compound List:

this compound (8R,11S-dihydroxy-9,12(Z,Z)-octadecadienoic acid)

Linoleic Acid

8R-HPODE ((8R)-hydroperoxylinoleic acid)

5,8-DiHODE (5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid)

7,8-DiHODE (7,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid)

8R-HODE ((8R)-hydroxy-9,12(Z,Z)-octadecadienoic acid)

10R-HPODE ((10R)-hydroperoxy-8(E),12(Z)-octadecadienoic acid)

5S,8R-DiHODE (5S,8R-dihydroxy-9,12(Z,Z)-octadecadienoic acid)

7S,8S-DiHODE (7S,8S-dihydroxy-9,12(Z,Z)-octadecadienoic acid)

α-linolenic acid

Palmitoleic acid

Oleic acid

8-HHME (8-hydroxy-hexadeca-9,12-dienoic acid)

8-HOME (8-hydroxy-octadecenoic acid)

Biological Functions and Physiological Significance in Fungi

Role as a Fungal Oxylipin Signaling Molecule

8R,11S-DiHODE functions as an endogenous signaling molecule in fungi, participating in the intricate communication networks that govern their growth and development. Oxylipins, in general, are recognized as crucial mediators of both intra- and intercellular signaling. While the specific signaling cascade for this compound is still under detailed investigation, it is understood that fungal oxylipins often exert their effects by interacting with G-protein coupled receptors (GPCRs) on the cell surface. This interaction initiates a cascade of intracellular events that ultimately leads to changes in gene expression and cellular behavior. For instance, in Aspergillus species, the response to other dihydroxy oxylipins like 5,8-diHODE is mediated through GPCRs, suggesting a similar mechanism may be at play for this compound. researchgate.netnih.gov The production of this compound is catalyzed by a specific enzyme, 8R,11S-linoleate diol synthase (8R,11S-LDS), which converts linoleic acid into this active signaling molecule. nih.govnih.gov The presence and activity of this enzyme are therefore critical determinants of the signaling capacity of this compound within a fungal colony.

Involvement in Fungal Reproductive Cycles

One of the most significant roles attributed to this compound is its involvement in regulating the reproductive cycles of fungi, influencing the balance between asexual and sexual sporulation.

There is evidence to suggest that this compound may be involved in the stimulation of asexual sporulation, also known as conidiation. nih.gov This is in contrast to some other oxylipins that are more directly linked to sexual reproduction. The regulation of conidiogenesis is a complex process governed by a network of genes, and oxylipins like this compound are thought to act as chemical cues that can influence this developmental pathway. researchgate.netnih.gov The precise mechanism by which this compound might promote the formation of asexual spores is an area of ongoing research.

In addition to its proposed role in asexual sporulation, this compound has also been identified as a potential precocious sexual inducer (Psi) factor. Psi factors are a class of oxylipins that can influence the switch from vegetative growth to sexual reproduction. The discovery of a sexual stage in the life cycle of Penicillium chrysogenum has led to the hypothesis that the this compound produced by this fungus may be responsible for regulating its sexual and asexual cycles. nih.gov This dual role in potentially promoting both asexual and sexual sporulation highlights the nuanced and context-dependent function of this signaling molecule.

The function of this compound as a Psi factor can be better understood through a comparative analysis with its isomer, 5S,8R-DiHODE, another well-characterized fungal oxylipin. Both compounds are derived from the same precursor, (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE), but are synthesized by different enzymes. 5,8-linoleate diol synthase (5,8-LDS), encoded by the ppoA gene in Aspergillus species, is responsible for the production of 5S,8R-DiHODE. nih.gov In contrast, 8R,11S-LDS is responsible for the synthesis of this compound. nih.govnih.gov

While 5S,8R-DiHODE is more definitively linked to the induction of sexual spore formation in fungi like Aspergillus nidulans, this compound has been found in fungi that were, until recently, considered to be exclusively asexual. nih.govnih.gov This suggests that while both are part of the Psi factor signaling system, they may have distinct or even opposing roles in regulating the balance between sexual and asexual reproduction depending on the fungal species and environmental conditions. For instance, in Aspergillus nidulans, the deletion of ppoA leads to a complete loss of 5S,8R-DiHODE biosynthesis and affects the ratio of asexual to sexual spores. nih.govnih.gov

Comparison of this compound and 5S,8R-DiHODE

FeatureThis compound5S,8R-DiHODE
Precursor(8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE)(8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE)
Synthesizing Enzyme8R,11S-linoleate diol synthase (8R,11S-LDS)5,8-linoleate diol synthase (5,8-LDS) (e.g., PpoA in Aspergillus)
Primary Proposed RolePotential stimulation of asexual sporulation and a precocious sexual inducer.Inducer of sexual development.
Occurrence ContextFound in both sexually reproducing and historically considered asexual fungi.Primarily studied in the context of sexual reproduction in fungi like Aspergillus nidulans.

Contribution to Fungal Development and Pathogenicity

The influence of this compound extends beyond reproduction to broader aspects of fungal development and, consequently, pathogenicity. The enzymes responsible for the production of dihydroxy oxylipins, such as 8R,11S-LDS, are encoded by genes (e.g., ppo genes) that have been shown to be critical for normal fungal development. nih.gov Gene replacement studies in the human pathogen Aspergillus fumigatus and the model organism Aspergillus nidulans have revealed that disruption of these genes leads to significant defects in sporulation and pathogenicity. nih.gov While these studies often focus on the broader impact of the enzyme and its various products, they implicate this compound as a contributor to these processes. For pathogenic fungi, the ability to regulate development and sporulation is directly linked to their virulence and capacity to cause disease.

Occurrence and Distribution Across Fungal Species

This compound has been identified in a range of fungal species, indicating its conserved role in fungal biology. Its presence is not restricted to a single genus, suggesting a broader significance across the fungal kingdom.

Fungal Species Producing this compound

Fungal SpeciesSignificance
Penicillium chrysogenumA novel 8R,11S-linoleate diol synthase was characterized from this species, and this compound is suggested to be a Psi factor regulating its recently discovered sexual cycle. nih.gov
Aspergillus fumigatusThis opportunistic human pathogen produces this compound via an 8,11-LDS. The enzymes involved in its biosynthesis are linked to sporulation and pathogenicity. nih.gov
Aspergillus nidulansA model organism for fungal genetics where the role of related oxylipins in development is well-studied. It also possesses the enzymatic machinery to produce this compound. nih.gov
Aspergillus nigerAn industrially important fungus, previously considered asexual, has been shown to produce this compound.

The distribution of 8R,11S-linoleate diol synthases, the enzymes required for the production of this compound, appears to be widespread among filamentous fungi, further suggesting the broad importance of this signaling molecule. nih.gov

Analytical Methodologies for 8r,11s Dihode Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 8R,11S-DiHODE from other analytes. The choice of technique is dictated by the specific analytical goal, whether it is quantification or the resolution of closely related isomeric forms.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a foundational technique for the analysis of oxylipins. For compounds like this compound, which contain a conjugated diene system, UV detection offers a direct method for quantification.

Detailed Research Findings: Oxylipins that possess conjugated dienes, such as DiHODEs, typically exhibit UV absorbance in the 235–280 nm range. nih.gov This characteristic allows for their detection and quantification following chromatographic separation. However, conventional HPLC-UV analysis can face challenges with sensitivity and selectivity, especially when analyzing complex biological extracts where concentrations of the target analyte are very low. nih.gov In many modern analytical workflows, UV detection is used to support and confirm results obtained from more sensitive mass spectrometry measurements. nih.gov The detector is generally placed in-line before the mass spectrometer.

ParameterDescriptionTypical Value/Range
Detection WavelengthThe specific wavelength at which the conjugated diene chromophore of DiHODEs absorbs UV light.~235 nm
Column ChemistryTypically reversed-phase columns are used for separating lipids from biological extracts.C18
Mobile PhaseA gradient of an aqueous solution (often with an acid modifier like formic acid) and an organic solvent.Water/Acetonitrile or Water/Methanol

The biological activity of DiHODEs is highly dependent on their stereochemistry. Chiral phase HPLC is an indispensable tool for separating enantiomers, which are mirror-image stereoisomers that cannot be resolved by conventional chromatographic methods. phenomenex.com

Detailed Research Findings: Chiral separations are achieved using columns packed with a chiral stationary phase (CSP). phenomenex.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For oxylipins and other chiral molecules, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are among the most successful and widely applied for enantioseparation. nih.gov The selection of the appropriate chiral column and mobile phase is often an empirical process, determined by screening various conditions to achieve optimal resolution. phenomenex.com

ParameterDescriptionCommon Examples
Stationary Phase TypeThe chiral selector immobilized on the support material.Polysaccharide-based (e.g., cellulose or amylose derivatives), Protein-based (e.g., α1-acid glycoprotein) nih.govnih.gov
Mobile Phase ModeThe polarity of the solvents used for elution.Normal Phase, Reversed Phase, Polar Organic mdpi.com
Common SolventsSolvents used in the mobile phase to achieve separation.n-Hexane, Isopropanol, Ethanol (Normal Phase); Acetonitrile, Methanol, Water with buffers (Reversed Phase) nih.govmdpi.com

Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, they have different physical properties and can be separated using achiral chromatographic techniques. Normal phase HPLC is particularly effective for this purpose. nih.gov

Detailed Research Findings: In normal phase HPLC, a polar stationary phase, most commonly unmodified silica (B1680970) gel, is used with a non-polar mobile phase. nih.govchromforum.org The separation of DiHODE diastereomers, such as distinguishing this compound from 8S,11S-DiHODE, is based on the differential interactions of their hydroxyl groups with the polar surface of the silica stationary phase. The subtle differences in the spatial arrangement of the hydroxyl groups lead to variations in adsorption and, consequently, different elution times, allowing for their resolution. chromforum.org

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical tool that provides information on the molecular weight and structure of an analyte. When coupled with liquid chromatography, it offers unparalleled sensitivity and specificity for the analysis of lipids like this compound. nih.govaocs.org

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is the most widely used technique for the comprehensive analysis of oxylipins in biological samples. nih.govnih.gov

Detailed Research Findings: For the analysis of DiHODEs, electrospray ionization (ESI) is typically performed in the negative ion mode, as the carboxylic acid moiety is readily deprotonated to form the [M-H]⁻ ion. nih.gov This pseudomolecular ion provides the molecular weight of the compound. The high sensitivity of modern LC-MS systems allows for the detection and quantification of oxylipins present at very low concentrations in plasma and tissues. nih.gov The method involves introducing the eluent from the HPLC column directly into the ion source of the mass spectrometer, where molecules are ionized before being analyzed by the mass detector.

Tandem mass spectrometry (MS/MS) adds another layer of specificity and is essential for the definitive structural elucidation of analytes. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented.

Detailed Research Findings: The fragmentation of the precursor ion is typically achieved through collision-induced dissociation (CID), where the ion collides with an inert gas, causing it to break apart into smaller product ions. uab.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. libretexts.org For DiHODEs, characteristic fragmentations often involve cleavages adjacent to the hydroxyl groups or loss of water. The analysis is frequently performed in a targeted approach using Multiple Reaction Monitoring (MRM), where the instrument is set to detect specific transitions from a precursor ion to a particular product ion, greatly enhancing the sensitivity and selectivity of the assay. nih.gov This allows for the differentiation of co-eluting isomers if they produce unique fragment ions. nih.gov

ParameterDescriptionTypical Setting/Method
Ionization ModeThe polarity used to generate ions.Negative Electrospray Ionization (ESI)
Precursor IonThe ion selected for fragmentation, corresponding to the deprotonated molecule.[M-H]⁻
Fragmentation MethodThe technique used to break the precursor ion into product ions.Collision-Induced Dissociation (CID)
Analysis ModeThe method of data acquisition for targeted quantification.Multiple Reaction Monitoring (MRM)

Application of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique that allows researchers to trace the fate of specific atoms through a biochemical pathway. By replacing an atom with its heavier, stable isotope (e.g., deuterium (B1214612) for hydrogen, or ¹⁸O for ¹⁶O), scientists can follow the label's incorporation into the final product, providing definitive insights into reaction mechanisms.

Use of Deuterated Linoleic Acid Substrates

The biosynthesis of this compound in fungi such as Aspergillus species proceeds through an intermediate, (8R)-hydroperoxyoctadecadienoic acid (8R-HPODE). To understand the precise stereochemical mechanism of the subsequent hydroxylation at the C-11 position, researchers have employed stereospecifically deuterated linoleic acid substrates. researchgate.net

In a key study, linoleic acid was chemically synthesized to contain a deuterium atom at a specific position and stereochemical orientation. When this labeled substrate was incubated with the fungal enzymes responsible for this compound synthesis, the position and retention of the deuterium atom in the final product were analyzed. The findings from these experiments demonstrated that the formation of the hydroxyl group at C-11 involves a highly specific enzymatic process.

The conversion of the 8R-HPODE intermediate to this compound was shown to occur through the stereospecific abstraction of the pro-S hydrogen atom from C-11. researchgate.net This was followed by the insertion of a hydroxyl group in a suprafacial manner, meaning the hydrogen is removed and the hydroxyl group is added from the same face of the molecule. This level of mechanistic detail would be unattainable without the use of such precisely labeled substrates.

Table 1: Mechanistic Insights from Deuterated Linoleic Acid Studies

Labeled Substrate Enzyme System Key Finding Mechanistic Implication
Stereospecifically deuterated linoleic acid Aspergillus 8,11-LDS Abstraction of the pro-S hydrogen at C-11 of the 8R-HPODE intermediate Confirms the high stereospecificity of the hydroperoxide isomerase activity.

Tracing Oxygen Incorporation in Biosynthesis

To determine the origin of the oxygen atoms in the two hydroxyl groups of this compound, studies have been conducted using an atmosphere containing isotopically labeled molecular oxygen (¹⁸O₂). This technique helps to distinguish between the incorporation of atmospheric oxygen and oxygen originating from water.

While direct studies on this compound are part of a broader understanding of a class of enzymes called linoleate (B1235992) diol synthases, research on homologous enzymes provides a clear mechanistic framework. For instance, in studies of the fungal enzyme from Gaeumannomyces graminis and the bacterial oleate (B1233923) diol synthase from Pseudomonas aeruginosa, incubation with linoleic acid or oleic acid, respectively, under an ¹⁸O₂ atmosphere resulted in the formation of dihydroxy fatty acids where both hydroxyl groups were labeled with ¹⁸O. acs.orgnih.gov Conversely, when the reaction was run under a normal atmosphere (¹⁶O₂) and the intermediate hydroperoxide (containing ¹⁶O) was subsequently isomerized, the resulting diol also contained only ¹⁶O in both hydroxyl groups. acs.org

These results conclusively demonstrate that both oxygen atoms in the final diol product originate from a single molecule of atmospheric oxygen. The initial step is the dioxygenase-catalyzed incorporation of O₂ to form the 8R-HPODE intermediate. The subsequent step, catalyzed by the hydroperoxide isomerase domain, is an intramolecular reaction where the hydroperoxide is rearranged to form the second hydroxyl group without incorporating any additional oxygen from the surrounding medium. acs.orgnih.gov

Preparation and Utilization of Reference Standards

The accurate identification and quantification of this compound in biological and chemical systems are critically dependent on the availability of high-purity reference standards. These standards are essential for method validation, calibration, and ensuring the reliability of experimental results.

The preparation of this compound for use as a reference standard can be achieved through biotechnological methods. Recombinant Escherichia coli cells expressing the 8,11-linoleate diol synthase (8,11-LDS) from Penicillium chrysogenum have been successfully used to produce this compound from linoleic acid. researchgate.net This biosynthetic approach offers the advantage of producing the correct stereoisomer. Following production, the compound must undergo rigorous purification, typically involving multiple chromatographic steps, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to remove unreacted substrates, byproducts, and other cellular components.

Once purified, the reference standard is utilized in various analytical applications. In HPLC and liquid chromatography-mass spectrometry (LC-MS) analyses, the standard is used to:

Confirm Peak Identity: By comparing the retention time and mass spectrum of an unknown peak in a sample to that of the authentic standard, researchers can confidently identify the presence of this compound.

Generate Calibration Curves: A series of known concentrations of the reference standard are analyzed to create a calibration curve. This curve allows for the accurate quantification of this compound in unknown samples by relating the instrumental response (e.g., peak area) to concentration.

Quality Control: Reference standards are included in analytical runs as quality control samples to monitor the performance and consistency of the analytical method over time.

For highly sensitive and accurate quantification, especially in complex biological extracts, isotopically labeled internal standards (e.g., deuterated this compound) are often employed. These standards are added to samples at a known concentration at the beginning of the sample preparation process and can correct for variations in extraction efficiency and instrument response. The establishment of certified reference materials (CRMs) by metrological institutes further ensures the accuracy and comparability of data across different laboratories. nist.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
8R,11S-dihydroxy-9,12-octadecadienoic acid This compound
(8R)-hydroperoxyoctadecadienoic acid 8R-HPODE
Linoleic Acid
Oleic Acid
Deuterium

Biotechnological Production and Enzymatic Synthesis of 8r,11s Dihode

Recombinant Expression Systems for 8R,11S-LDS

Recombinant expression systems are vital for producing the enzymes responsible for the synthesis of dihydroxy fatty acids like 8R,11S-DiHODE. Linoleate (B1235992) diol synthases (LDS) are a class of heme enzymes that oxygenate linoleic acid (18:2n-6) sequentially to hydroperoxylinoleic acid ((8R)-HPODE) and subsequently to various dihydroxylation products, including this compound nih.govdiva-portal.orgresearchgate.net. Identifying and expressing the genes encoding these specific LDS enzymes in suitable host organisms are key steps in their biotechnological production.

Production in Escherichia coli

Escherichia coli (E. coli) is a widely used host for recombinant protein expression due to its well-characterized genetics, rapid growth, and established genetic manipulation tools scispace.comnih.gov. Several studies have successfully employed E. coli for the expression of LDS enzymes from various fungal sources for the production of dihydroxy fatty acids. For instance, recombinant E. coli cells expressing the 8,11-linoleate diol synthase (8,11-LDS) from Penicillium chrysogenum have been utilized for the biotechnological production of this compound from linoleic acid scispace.comnih.govresearchgate.net. Similarly, E. coli has been used to express enzymes from Glomerella cingulata for the production of 7S,8S-DiHODE, and studies suggest that the mechanisms for forming various DiHODEs, including this compound, often involve suprafacial hydrogen abstraction and oxygenation from an (8R)-HPODE intermediate nih.govresearchgate.net. The successful expression and purification of these enzymes in E. coli facilitate detailed studies on their catalytic mechanisms and optimization for industrial-scale production.

Optimization of Enzymatic Conversion Processes

Optimizing the conditions for enzymatic conversion is critical to maximize the yield, efficiency, and stereoselectivity of this compound synthesis. This involves fine-tuning parameters such as pH, temperature, and substrate concentration.

Influence of pH and Temperature on Enzyme Activity

The activity of LDS enzymes, like other enzymes, is highly dependent on pH and temperature. Studies on the Penicillium chrysogenum 8R,11S-LDS have shown that the optimal pH for the production of this compound from linoleic acid is around 6.5, with maximum activity observed at 25°C scispace.comnih.govnih.govresearchgate.net. For other related LDS enzymes, such as the 7,8-LDS from Glomerella cingulate, optimal activity was reported at pH 6.5 and 40°C researchgate.netresearchgate.net. Conversely, the PpoA enzyme from Aspergillus nidulans, which catalyzes the formation of 5,8-DiHODE and potentially other diols, exhibits optimal activity between pH 7.0 and 7.5, with a maximum O₂ consumption rate at 25°C nih.gov. These findings highlight that optimal conditions can vary significantly between different LDS enzymes from different microbial sources. The thermal stability of enzymes is also a crucial factor; for instance, the C-terminal domain of the P. chrysogenum 8R,11S-LDS, responsible for dihydroxylation, showed decreased activity above 55°C, indicating its thermal lability nih.gov.

Substrate Concentration and Conversion Efficiency

The concentration of the substrate, typically linoleic acid, plays a significant role in the efficiency of enzymatic conversion to this compound. For the 8,11-LDS from Penicillium chrysogenum, optimal conditions for linoleic acid conversion to this compound involved a substrate concentration of 10 g/L scispace.comnih.gov. Studies on related enzymes, such as the 7,8-LDS from G. cingulate, found that 1.0 mM linoleic acid was converted to 0.62 mM 7,8-DiHODE with a 62% molar yield researchgate.net. While some enzymes may exhibit substrate inhibition at higher concentrations, others show increased conversion efficiency up to a certain point. The conversion efficiency is also influenced by the presence of co-solvents like dimethyl sulfoxide (B87167) (DMSO), which can improve substrate solubility and enzyme activity scispace.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netx-mol.net. For example, 5% DMSO was found to be optimal for the production of certain dihydroxy fatty acids by P. chrysogenum 8,11-LDS researchgate.netresearchgate.net.

Quantitative Yields and Productivity of this compound

Quantitative data on the yields and productivity of this compound are essential for assessing the viability of biotechnological production methods. Recombinant E. coli expressing Penicillium chrysogenum 8,11-LDS has demonstrated promising results. Under optimized conditions (pH 6.5, 25°C, 10 g/L linoleic acid, 20 g/L cells), these systems have achieved yields of 6.0 g/L of this compound with a conversion efficiency of 60% (w/w) and a productivity of 6.0 g/L/h scispace.comnih.gov. These figures represent significant advancements in the targeted production of this specific dihydroxylated fatty acid. Other studies on related diol synthases have reported even higher productivities, for example, 7.1 g/L/h for 8,11-DiHOME using a modified P. oxalicum 6,8-LDS researchgate.netresearchgate.net.

Table 1: Summary of Biotechnological Production Parameters for this compound

Enzyme Source/TypeHost OrganismSubstrateOptimal pHOptimal Temperature (°C)Yield (g/L)Productivity (g/L/h)Conversion Efficiency (%)Reference(s)
8,11-LDS (P. chrysogenum)E. coliLinoleic acid6.5256.06.060 scispace.comnih.gov
7,8-LDS (G. cingulate)E. coliLinoleic acid6.5400.62 (mM)Not specified62 (mol/mol) researchgate.net
PpoA (A. nidulans)Not specifiedLinoleic acid7.0-7.525Not specifiedNot specifiedNot specified nih.gov

Potential for Derivatization and Analog Synthesis

The hydroxyl groups and the carboxylic acid functionality of this compound offer multiple sites for chemical modification, opening avenues for the synthesis of novel derivatives and analogs with potentially enhanced or altered biological activities. Esterification of the carboxylic acid group, for example, could modify its lipophilicity and bioavailability. Similarly, further functionalization of the hydroxyl groups, such as etherification or oxidation, could lead to compounds with distinct pharmacological or industrial applications. While research has primarily focused on the direct production of this compound, its potential as a scaffold for creating libraries of related compounds remains largely unexplored. Such derivatization could lead to the development of new therapeutic agents, signaling molecules, or specialized biomaterials.

Compound List:

this compound (8R,11S-dihydroxy-9Z,12Z-octadecadienoic acid)

Linoleic acid (18:2n-6)

(8R)-HPODE (8R-hydroperoxylinoleic acid)

5,8-DiHODE (5,8-dihydroxyoctadecadienoic acid)

7,8-DiHODE (7,8-dihydroxyoctadecadienoic acid)

6,8-DiHODE (6,8-dihydroxyoctadecadienoic acid)

7S,8S-DiHODE (7S,8S-dihydroxyoctadecadienoic acid)

8R-HODE (8R-hydroxyoctadecadienoic acid)

10R-HODE (10R-hydroxyoctadecadienoic acid)

10R-HPODE (10R-hydroperoxy-8(E),12(Z)-octadecadienoic acid)

8,11-DiHOTrE (8,11-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid)

8-HHME (8-hydroxy-9(Z)-hexadecenoic acid)

8-HOME (8-hydroxy-9(Z)-octadecenoic acid)

8,11-DiHOME (8,11-dihydroxy-9(Z)-octadecenoic acid)

8,11-DiHHME (8,11-dihydroxy-9(Z)-hexadecenoic acid)

Comparative Biochemical and Biological Research on 8r,11s Dihode

Comparison with Other Linoleate (B1235992) Diol Synthase Products

Linoleic acid, an essential omega-6 fatty acid, serves as a precursor for a diverse array of signaling molecules known as oxylipins. Among these, linoleate diols (DiHODEs) are formed through the enzymatic action of linoleate diol synthases (LDS). These enzymes catalyze the sequential oxidation of linoleic acid, typically via a hydroperoxide intermediate, leading to the formation of dihydroxylated fatty acids. The specific regio- and stereochemistry of these diols are determined by the particular LDS enzymes involved.

Distinction from 5S,8R-DiHODE, 7S,8S-DiHODE, and 10R-HPODE

8R,11S-DiHODE is one of several oxylipins derived from linoleic acid, and its distinct characteristics are best understood when compared to other related compounds, such as 5S,8R-DiHODE, 7S,8S-DiHODE, and 10R-HPODE. These distinctions primarily lie in their stereochemistry, the positions of hydroxylation on the linoleic acid backbone, and the specific enzymes responsible for their synthesis.

Stereochemistry and Position of Hydroxylation:

This compound: Characterized by hydroxyl groups at the C-8 and C-11 positions, with specific R and S configurations, respectively. Its formation often involves the isomerization of an 8R-hydroperoxylinoleic acid (8R-HPODE) intermediate nih.govresearchgate.netdiva-portal.org.

5S,8R-DiHODE: Features hydroxyl groups at the C-5 and C-8 positions with S and R configurations, respectively. This diol is commonly produced by enzymes classified as 5,8-linoleate diol synthases (5,8-LDS), such as PpoA from Aspergillus species nih.govdiva-portal.orgdiva-portal.orgresearchgate.net.

7S,8S-DiHODE: Possesses hydroxyl groups at the C-7 and C-8 positions with S configurations at both carbons. This diol is synthesized by 7,8-linoleate diol synthases (7,8-LDS) diva-portal.orgdiva-portal.orgnih.gov. The mechanism involves the formation of 8R-HPODE followed by suprafacial hydrogen abstraction and oxygenation at C-7 nih.gov.

10R-HPODE: This compound is a hydroperoxide, not a diol, with a hydroxyl group at the C-10 position and an R configuration. It is formed by 10R-dioxygenases (10R-DOX) and can serve as a precursor for other oxylipins diva-portal.orgresearchgate.netnih.gov.

The biosynthesis of these compounds involves distinct enzymatic steps. For instance, 8R-HPODE is a common intermediate for the formation of both 5S,8R-DiHODE and this compound, with the latter being formed by suprafacial oxygenation at C-11 of 8R-HPODE nih.govnih.gov.

Table 1: Comparison of Linoleic Acid Diols and Hydroperoxides

Compound NamePosition of Hydroxyl GroupsStereochemistry at C8/C11Stereochemistry at C5/C7Precursor IntermediatePrimary Enzyme ClassSource Organisms (Examples)
This compoundC-8, C-118R, 11SN/A8R-HPODE8,11-LDSAspergillus, Penicillium
5S,8R-DiHODEC-5, C-88R5S8R-HPODE5,8-LDSAspergillus
7S,8S-DiHODEC-7, C-88S7S8R-HPODE7,8-LDSMagnaporthe oryzae
10R-HPODEC-1010RN/ALinoleic Acid10R-DOXAspergillus, Magnaporthe oryzae

Cross-Kingdom Enzymatic Similarities

Enzymes involved in oxylipin biosynthesis, including linoleate diol synthases, exhibit remarkable similarities across different biological kingdoms, suggesting conserved evolutionary pathways for fatty acid oxygenation. These similarities are particularly evident when comparing fungal enzymes with those found in mammals and plants.

A notable analogy exists between fungal linoleate diol synthases and mammalian cyclooxygenases (COX). Both enzyme families are heme-containing enzymes that catalyze the oxygenation of polyunsaturated fatty acids, albeit with different substrates and products.

Heme Cofactor: Both LDS and COX enzymes utilize a heme group as a critical cofactor for their catalytic activity, essential for binding and activating molecular oxygen annualreviews.orgaocs.org.

Mechanism of Action: While COX enzymes typically oxygenate arachidonic acid to form prostaglandins, a process involving both cyclooxygenase and peroxidase activities, fungal LDS enzymes catalyze the dihydroxylation of linoleic acid. However, the initial oxygenation step in some fungal LDS pathways, particularly the formation of hydroperoxides, shares mechanistic similarities with the initial oxygenation steps catalyzed by COX and lipoxygenases annualreviews.orgaocs.org. Specifically, the dioxygenase (DOX) domains of fungal LDS enzymes often initiate fatty acid oxidation through hydrogen abstraction and subsequent oxygen insertion, a process analogous to the initial steps in COX and LOX pathways diva-portal.orgfrontiersin.org.

Enzyme Structure: Fungal diol synthases are often bifunctional, comprising an N-terminal dioxygenase (DOX) domain and a C-terminal cytochrome P450 (CYP450) domain that acts as a hydroperoxide isomerase. This fusion protein architecture is distinct from mammalian COX enzymes, which are typically single-domain proteins. However, the catalytic principles of oxygen activation and substrate modification show evolutionary links diva-portal.orgub.edu. Plant α-dioxygenases also show homology to mammalian COX enzymes, sharing common catalytic features and heme cofactors annualreviews.orgaocs.org.

Inhibition of this compound Biosynthesis

The biosynthesis of this compound, like other oxylipins, can be modulated through the inhibition of the enzymes involved in its production. Research has identified specific compounds that can interfere with these pathways.

Imidazole (B134444) Derivatives: Certain imidazole derivatives have been shown to inhibit the biosynthesis of 8,11-DiHODE in Aspergillus fumigatus. For instance, miconazole (B906) demonstrated significant inhibitory effects on 8,11-DiHODE production, with a notable IC50 value. Voriconazole and fluconazole, which lack the imidazole moiety, showed considerably less activity researchgate.net. This suggests that the imidazole ring is crucial for the inhibitory action against the enzymes responsible for this compound synthesis.

Other Inhibitors: While specific inhibitors for this compound are less extensively documented compared to broader oxylipin pathways, general inhibitors of lipoxygenases and cyclooxygenases, such as nordihydroguaretic acid (NDGA), have been explored for their effects on fungal oxylipin production nih.gov. However, the specificity and efficacy of these broader inhibitors against specific fungal LDS enzymes, including those producing this compound, require further investigation.

Future Research Directions and Applications

Elucidation of Uncharacterized Biological Functions of 8R,11S-DiHODE

Despite its identification in various fungal species, the precise biological functions of this compound are not fully elucidated. Research has indicated its potential involvement as a precocious sexual inducer (psi) factor, regulating sexual and asexual cycles in fungi such as Penicillium chrysogenum researchgate.netnih.gov. However, the mechanisms by which it exerts these effects, and whether it plays roles beyond sexual/asexual cycle regulation, require deeper investigation.

Future research should focus on:

Investigating signaling pathways: Determining how this compound interacts with cellular receptors or signaling cascades within fungal cells to trigger developmental changes.

Exploring roles in stress response: Assessing whether this compound is involved in fungal responses to environmental stresses, such as nutrient availability, temperature, or the presence of antimicrobial compounds.

Comparative functional analysis: Conducting comparative studies across different fungal species known to produce this compound to identify conserved versus species-specific functions. For instance, while Aspergillus species produce 5,8-diHODE and 7,8-diHODE that induce cell differentiation and branching frontiersin.orgfrontiersin.org, the specific roles of this compound in these processes need further clarification.

Involvement in pathogenicity: Given that fungal oxylipins can facilitate virulence and pathogenic development frontiersin.orgacs.org, research should explore if this compound contributes to the pathogenicity of fungal species, potentially by modulating host responses or influencing fungal growth and mycotoxin production.

Exploration of Regulatory Networks Involving this compound in Fungi

The biosynthesis and regulation of this compound in fungi involve complex enzymatic machinery, primarily consisting of fusion proteins combining fatty acid dioxygenase (DOX) and cytochrome P450 (CYP) domains, often referred to as linoleate (B1235992) diol synthases (LDS) acs.orgebi.ac.ukdiva-portal.orgkb.sediva-portal.org. Understanding the regulatory networks governing the production of this compound is crucial for manipulating fungal development and metabolism.

Key areas for exploration include:

Transcriptional and post-transcriptional regulation: Investigating the genes encoding the enzymes responsible for this compound synthesis (e.g., 8,11-LDS) and the factors that regulate their expression in response to environmental cues or developmental signals. For example, the role of specific transcription factors or signaling pathways that control the activity of these fusion enzymes needs to be mapped.

Metabolic flux control: Identifying key regulatory points within the oxylipin biosynthesis pathway that could be targeted to enhance or suppress this compound production. This includes understanding the substrate availability (linoleic acid) and the activity of isomerizing enzymes.

Interplay with other signaling molecules: Examining how the production or perception of this compound is integrated with other fungal signaling networks, such as those involving G protein-coupled receptors (GPCRs) which have been implicated in mediating the effects of other di-hydroxy oxylipins frontiersin.orgfrontiersin.org.

Regulation of enzyme activity: Delving into the post-translational modifications or allosteric regulation of the LDS enzymes responsible for this compound synthesis. For instance, the P450 domain's activity is critical for isomerizing hydroperoxide intermediates, and factors affecting this activity are important regulatory targets.

Advanced Enzymatic Engineering for Enhanced this compound Production

The biotechnological production of this compound offers a sustainable route for obtaining this compound. Recombinant expression systems, particularly using Escherichia coli or other microbial hosts, have shown promise for producing various hydroxy fatty acids, including di-hydroxy oxylipins scispace.comresearchgate.net. Optimizing the enzymes and processes involved is key to achieving higher yields and purities.

Future directions in enzymatic engineering should focus on:

Enzyme discovery and characterization: Identifying novel or improved linoleate diol synthases (LDS) with higher specificity and catalytic efficiency for this compound production. This could involve mining genomes of fungi known to produce this compound or engineering existing enzymes.

Metabolic engineering of microbial hosts: Optimizing the expression of LDS genes in heterologous hosts. This includes codon optimization, selection of appropriate promoters, and engineering of host metabolic pathways to ensure efficient substrate supply and product export. For example, studies have optimized conditions for recombinant E. coli expressing Penicillium chrysogenum 8,11-LDS, achieving significant yields of 8,11-DiHODE scispace.com.

Process optimization for bioproduction: Fine-tuning fermentation conditions such as pH, temperature, substrate concentration, and cell density to maximize the production of this compound. Research has identified optimal conditions for producing related diols, providing a basis for similar optimization efforts for this compound scispace.comresearchgate.net.

Directed evolution and protein engineering: Employing techniques like directed evolution to enhance the stability, activity, and substrate specificity of LDS enzymes. This could involve modifying amino acid residues in the active site or altering the fusion protein structure to improve catalytic performance. For instance, variants of 6,8-LDS have been engineered for improved diol production researchgate.net.

常见问题

Basic Research Questions

Q. How is 8R,11S-DiHODE identified and quantified in fungal extracts?

  • Methodology : Use high-performance liquid chromatography (HPLC) with straight-phase columns for initial separation, as retention times match authentic this compound . Confirm structural identity via tandem mass spectrometry (MS/MS and MS³), focusing on low-intensity fragment ions and characteristic spectral patterns (e.g., hydroxyl group positions and double bond configurations) . Quantify using internal standards calibrated against synthetic this compound.

Q. What enzymatic pathways synthesize this compound in fungi?

  • Methodology : Screen fungal strains (e.g., Penicillium chrysogenum or Aspergillus terreus) for linoleate diol synthase (LDS) activity. Clone and express candidate genes (e.g., 8R-DOX-8,11-LDS) in heterologous systems (e.g., E. coli), then purify recombinant enzymes. Incubate with linoleic acid (LA) under controlled pH and oxygen levels to monitor diol formation via LC-MS . Compare catalytic efficiency (e.g., kcat/Kmk_{cat}/K_m) across substrates like LA, α-linolenic acid (ALA), and other unsaturated fatty acids .

Q. What biological roles does this compound play in fungal life cycles?

  • Methodology : Correlate this compound production with fungal developmental stages (e.g., sexual vs. asexual phases) using gene expression profiling (qRT-PCR for LDS homologs) and metabolite tracking . Conduct gene knockout studies (e.g., CRISPR/Cas9) in Aspergillus flavus or P. chrysogenum to observe phenotypic changes (e.g., sclerotia formation, conidiation rates) .

Advanced Research Questions

Q. How do structural variations in LDS enzymes influence this compound stereochemistry and yield?

  • Methodology : Perform sequence alignment of LDS homologs (e.g., Aspergillus fumigatus vs. Colletotrichum graminicola) to identify conserved residues near the heme-binding domain. Use site-directed mutagenesis to test their role in substrate positioning and diol stereoselectivity (e.g., C-5 vs. C-11 oxidation) . Compare product ratios (e.g., this compound vs. 7S,8S-DiHODE) via chiral chromatography and molecular docking simulations .

Q. How can contradictory data on this compound’s role across fungal species be resolved?

  • Methodology : Systematically compare enzymatic products and gene expression patterns in phylogenetically diverse fungi (e.g., Aspergillus vs. Penicillium). For instance, A. fumigatus primarily produces this compound via 8,11-LDS, while C. graminicola yields equal amounts of 7S,8S- and this compound . Use kinetic assays and transcriptomics to assess whether these differences arise from enzyme promiscuity, regulatory pathways, or ecological adaptations .

Q. What experimental strategies optimize this compound isolation from complex biological matrices?

  • Methodology : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enrich diols from fungal cultures. Optimize solvent gradients in HPLC (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from co-eluting isomers (e.g., 6,8-DiHODE) . Validate purity via nuclear magnetic resonance (NMR) and high-resolution MS (HRMS) .

Q. How does this compound interact with fungal signaling pathways?

  • Methodology : Use transcriptome-wide association studies (TWAS) to identify genes co-expressed with LDS homologs during sexual development. Apply this compound exogenously to mutant strains lacking endogenous production and monitor downstream signaling (e.g., phosphorylation cascades) via phosphoproteomics. Cross-reference with databases like Aspergillus Genome Database (AspGD) to map putative receptor interactions .

Methodological Considerations

  • Data Analysis : For comparative studies, apply statistical tests (e.g., ANOVA) to enzyme kinetics or metabolite levels, ensuring replicates account for biological variability .
  • Instrumentation : Prioritize LC-MS systems with high sensitivity (e.g., Q-TOF) for low-abundance diols and isomers .
  • Ethical Compliance : Adhere to biosafety protocols when handling pathogenic fungi (e.g., A. fumigatus) and disclose genetic modification methods in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8R,11S-DiHODE
Reactant of Route 2
8R,11S-DiHODE

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。